2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one
Description
2-(4-Chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a pyrazoloquinolinone derivative characterized by a 4-chlorophenyl group at position 2 and a pyrrolidine-1-carbonyl moiety at position 8. The pyrazoloquinolinone scaffold is a privileged structure in medicinal chemistry, often associated with modulation of γ-aminobutyric acid type A (GABAₐ) and benzodiazepine receptors (BZR) .
Properties
IUPAC Name |
2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-14-4-6-15(7-5-14)26-21(28)17-12-23-18-8-3-13(11-16(18)19(17)24-26)20(27)25-9-1-2-10-25/h3-8,11-12,24H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLRJPXFCAFHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at Position 2
- DK-I-56-1 (7-Methoxy-2-(4-(methoxy-d₃)phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one): Features a deuterated methoxy-d₃ group at position 2 and a methoxy group at position 5. The electron-donating methoxy substituent may reduce receptor binding affinity compared to the electron-withdrawing 4-chlorophenyl group in the target compound, which could enhance hydrophobic interactions in receptor pockets .
- This substitution likely alters receptor selectivity, as seen in GABAₐ receptor studies targeting the α+/β– interface .
Substituent Effects at Position 8
- DK-I-87-1 (8-Chloro-2-(2-(methoxy-d₃)phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one): The chloro group at position 8 provides steric bulk without hydrogen-bonding capacity.
- 8-(Benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one: The benzyloxy substituent at position 8 confers partial agonist activity at BZR. The pyrrolidine carbonyl in the target compound may mimic this activity but with enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
Core Structure Variations
- 4-(4-Chlorophenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one: The pyrazolo[3,4-b]quinolinone core differs in ring fusion (3,4-b vs. 4,3-c), leading to distinct conformational preferences. The 4,3-c arrangement in the target compound may better accommodate bulky substituents at position 8, optimizing receptor fit .
Pharmacological and Physicochemical Properties
Key Observations:
- The pyrrolidine-1-carbonyl group in the target compound increases molecular weight (~400 vs. 336–385 g/mol in analogs), which may affect oral bioavailability.
- The 4-chlorophenyl group enhances lipophilicity (logP ~3.5 estimated) compared to methoxy or aminophenyl analogs (logP ~2.0–2.5), favoring CNS penetration .
- The pyrrolidine carbonyl’s hydrogen-bonding capacity may improve binding kinetics at GABAₐ receptors compared to non-polar substituents like chloro or benzyloxy .
Biological Activity
The compound 2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a member of the pyrazoloquinoline family, which has garnered interest due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
- Molecular Formula : C19H16ClN3O2
- Molar Mass : 353.8 g/mol
- CAS Number : 320417-92-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. It is believed to modulate the activity of enzymes and receptors that play critical roles in apoptosis and inflammation.
1. Anticancer Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in various cancer cell lines. The compound's structure suggests that it may similarly inhibit cell proliferation and promote apoptotic pathways.
| Compound | EC50 (nM) | Cell Line |
|---|---|---|
| N-(3-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine | 400-700 | Various human solid tumors |
| 1,3-Dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-amine | 30-70 | Cancer cells |
These findings suggest that the compound could be effective against multiple types of cancer by targeting key pathways involved in tumor growth and survival .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoloquinoline derivatives has also been investigated. Studies have shown that certain derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a common model for studying inflammation.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | Comparable to positive control (1400 W) | Inhibition of iNOS and COX-2 expression |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Comparable to positive control (1400 W) | Inhibition of iNOS and COX-2 expression |
These results indicate that the compound may serve as a potential therapeutic agent for inflammatory conditions .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Apoptosis Induction : A study reported the discovery of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent apoptosis inducers in cancer cells. The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl group significantly impacted their efficacy .
- Nitric Oxide Inhibition : Another study focused on the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives. It was found that specific structural features were crucial for their ability to inhibit nitric oxide production in inflammatory models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
